N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, and a carboxamide functional group attached to the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a benzene derivative under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with a suitable amine, such as 2-cyclopropyl-2-hydroxypropylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzothiophene ring or the carboxamide group are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor modulation, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide: This compound has a similar structure but with a fluorophenoxy group instead of a benzothiophene ring.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide: This compound features a methylsulfanyl group instead of a benzothiophene ring.
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzothiophene ring.
The uniqueness of this compound lies in its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXYWQODLIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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